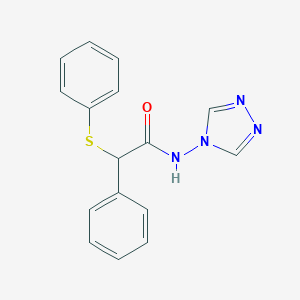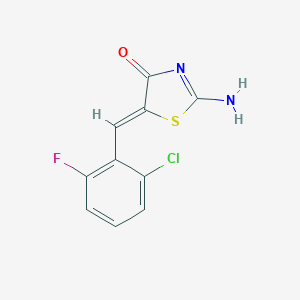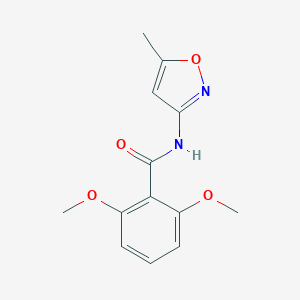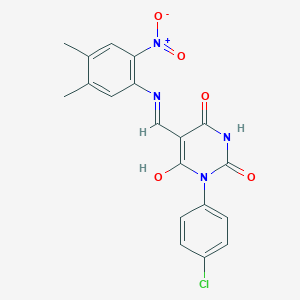![molecular formula C20H17ClN2O2 B439657 [2-(4-Chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone CAS No. 549537-07-7](/img/structure/B439657.png)
[2-(4-Chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-quinolylmethanone: is a complex organic compound with a molecular formula of C20H17ClN2O2 It is characterized by the presence of a quinoline ring, a chlorophenyl group, and a morpholino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common method is the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . This reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions: 2-(4-Chlorophenyl)-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various hydroquinoline compounds. Substitution reactions can result in a wide range of substituted quinoline derivatives.
科学研究应用
Chemistry: In chemistry, 2-(4-Chlorophenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways, making it a valuable tool for understanding enzyme function and regulation .
Medicine: In medicine, 2-(4-Chlorophenyl)-4-quinolylmethanone is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells, making it a candidate for further development as an anticancer agent .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science, catalysis, and other industrial processes .
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. It is known to bind to the active site of certain enzymes, inhibiting their activity by forming hydrogen bonds with key amino acid residues . This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to selectively inhibit specific enzymes makes it a valuable tool for studying enzyme function and developing targeted therapies.
属性
CAS 编号 |
549537-07-7 |
|---|---|
分子式 |
C20H17ClN2O2 |
分子量 |
352.8g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-7-5-14(6-8-15)19-13-17(16-3-1-2-4-18(16)22-19)20(24)23-9-11-25-12-10-23/h1-8,13H,9-12H2 |
InChI 键 |
QAAPSIXEPSZWOG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,7-dimethyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439628.png)
![5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B439643.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B439680.png)


![2-amino-4-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B439732.png)
![methyl 2-chloro-5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B439741.png)
![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B439755.png)

![METHYL 2-CHLORO-5-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B439759.png)
![methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B439761.png)

